![molecular formula C7H7BrFN B2831748 5-(1-Bromoethyl)-2-fluoropyridine CAS No. 1253571-23-1](/img/structure/B2831748.png)
5-(1-Bromoethyl)-2-fluoropyridine
Overview
Description
5-(1-Bromoethyl)-2-fluoropyridine is an organic compound with the molecular formula C5H6BrFN. It belongs to a class of compounds known as halogenated pyridines and is used in a variety of scientific applications. This compound is a colorless solid with a low melting point. Its structure consists of a five-membered ring with a bromoethyl group and a fluorine atom attached. It is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Synthesis of Fluoropyridines and Pyridones Research by Sutherland and Gallagher (2003) explored the synthesis of various fluoropyridines using 5-bromo-2-fluoropyridine. They developed a method involving ortho-lithiation followed by a Suzuki reaction, yielding 3-monosubstituted 5-bromo-2-fluoropyridines. These compounds were further transformed into 3,5-disubstituted 2-fluoropyridines and corresponding 2-pyridones, demonstrating the versatility of 5-bromo-2-fluoropyridine in synthesizing diverse fluorinated compounds (Sutherland & Gallagher, 2003).
Chemoselective Amination Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of a compound related to 5-(1-Bromoethyl)-2-fluoropyridine, specifically 5-bromo-2-chloro-3-fluoropyridine. They achieved selective amination using catalytic and non-catalytic conditions, highlighting the potential of such compounds in selective chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Applications in Medical Imaging Carroll, Nairne, and Woodcraft (2007) discussed the use of fluoropyridines in medical imaging, particularly in Positron Emission Tomography (PET). They focused on the synthesis of fluorine-18 labeled fluoropyridines, which are more stable and potentially more useful as radiotracers than other positions. This study underscores the relevance of 5-bromo-2-fluoropyridine derivatives in advancing PET imaging techniques (Carroll, Nairne, & Woodcraft, 2007).
Radiosynthesis for PET Imaging Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, and Perrio (2019) achieved the synthesis of 2-amino-5-[18F]fluoropyridines, which are valuable in PET imaging. They utilized 2-bromo-5-[18F]fluoropyridine, a related compound, demonstrating its utility in synthesizing radiotracers for medical imaging (Pauton et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Bromoethyl compounds, such as 1-bromoethylbenzene, are known to be used in organic synthesis . They can act as reagents to introduce a phenyl group into other compounds .
Mode of Action
Bromoethyl compounds are known to undergo nucleophilic substitution reactions . In these reactions, an alkoxide ion acts as a nucleophile and substitutes for the bromine atom in the bromoethyl group . This reaction is typically facilitated by the use of a strong base .
Biochemical Pathways
Bromoethyl compounds are known to be used in the synthesis of various organic compounds . The introduction of a phenyl group into these compounds can potentially alter their biochemical pathways.
Pharmacokinetics
The physical properties of similar bromoethyl compounds, such as 1-bromoethylbenzene, suggest that they are lipophilic and may be absorbed well in the body .
Result of Action
The introduction of a phenyl group into other compounds can potentially alter their molecular structure and function .
Action Environment
The reactivity of bromoethyl compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
5-(1-bromoethyl)-2-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSNVQYUWJDPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1253571-23-1 | |
Record name | 5-(1-bromoethyl)-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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